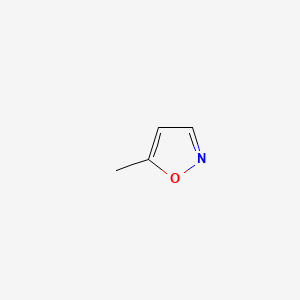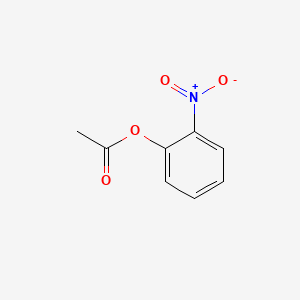![molecular formula C6H4N4O4 B1293633 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine CAS No. 6713-54-8](/img/structure/B1293633.png)
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine
説明
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine (THPP) is a naturally occurring compound found in many food sources, including grains, legumes, and nuts. It is a member of the pyrimidine family, which is a group of compounds that have a nitrogen-containing five-membered ring. THPP is a versatile compound due to its ability to interact with a variety of biological molecules, including enzymes, proteins, and DNA. It has been studied extensively for its potential applications in various areas, such as biochemistry, pharmacology, and medicine.
科学的研究の応用
1. Structural and Biological Significance
Pyrimidine derivatives, including 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, are crucial due to their occurrence in nucleic acids and their biological significance. These compounds are involved in various pharmacological activities and are key in drug research. For instance, derivatives like 5-hydroxymethylpyrimidine are found in non-typical nitrogen bases of DNA and some natural bioactive compounds. These derivatives have been studied for their cytotoxic properties against both normal and cancer cell lines, showing potential in cancer research (Stolarczyk et al., 2021).
2. Crystal Structure Analysis
Understanding the crystal structures of pyrimidine derivatives aids in determining their potential applications. For instance, studies on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate have revealed detailed insights into their hydrogen-bonded bimolecular ring motifs and base pairing, which are crucial for their biological functions (Balasubramani et al., 2007).
3. Antimicrobial Properties
Pyrimidine derivatives have been explored for their antimicrobial properties. Studies on pyridopyrimidine derivatives containing Schiff bases of certain amino acids have shown variable antibacterial activities, indicating their potential as antibacterial and antifungal agents (Alwan et al., 2014).
作用機序
Mode of Action
It is known that the compound undergoes azide–tetrazole tautomerism in neutral organic solvents .
Biochemical Pathways
Its potential role as an inhibitor of the cyclin-dependent kinase 1 complex suggests it may interact with cell cycle regulation pathways .
Result of Action
It is known that the compound can exist as a protonated c2-symmetric tetraazide dication in trifluoroacetic acid .
Action Environment
The action of homouric acid can be influenced by environmental factors such as pH and solvent type. For example, it undergoes azide–tetrazole tautomerism in neutral organic solvents . The stability and efficacy of the compound under different environmental conditions require further investigation.
生化学分析
Biochemical Properties
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of Dipyridamole, an antiplatelet drug used in the treatment of ischemic heart disease and stroke . This compound interacts with various enzymes and proteins, including those involved in the synthesis and regulation of nucleotides. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which are essential for the compound’s stability and function in biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are crucial for the synthesis of pyrimidine nucleotides . These interactions can affect the levels of metabolites within the cell, leading to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound can vary depending on its localization within the cell, affecting processes such as gene expression, energy production, and metabolic regulation.
特性
IUPAC Name |
1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O4/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1/h(H2,7,10,12,13)(H2,8,9,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKJTVBUDUYZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=O)NC(=O)N1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217426 | |
| Record name | 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6713-54-8 | |
| Record name | Homouric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6713-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homouric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6713-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMA8ZVL3X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B1293555.png)









